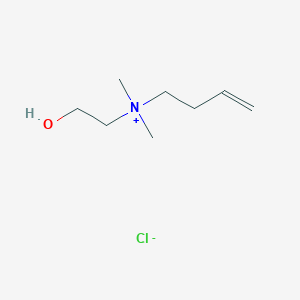
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride is a quaternary ammonium compound with a hydroxyl group and a butenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride typically involves the reaction of N,N-dimethylbut-3-en-1-amine with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylbut-3-en-1-amine+ethylene oxide+HCl→N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form amines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium compounds.
科学的研究の応用
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property makes it a potential antimicrobial agent.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-N-(2-hydroxyethyl)ammonium chloride
- N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-chloroethyl)ammonium chloride
- N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)ammonium chloride
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylbut-3-en-1-aminium chloride is unique due to its butenyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds
特性
CAS番号 |
108864-32-0 |
|---|---|
分子式 |
C8H18ClNO |
分子量 |
179.69 g/mol |
IUPAC名 |
but-3-enyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-4-5-6-9(2,3)7-8-10;/h4,10H,1,5-8H2,2-3H3;1H/q+1;/p-1 |
InChIキー |
SGWYLUGRGUBYAD-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CCC=C)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


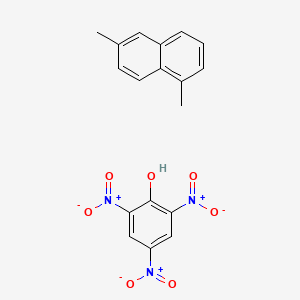
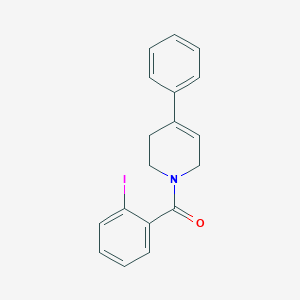
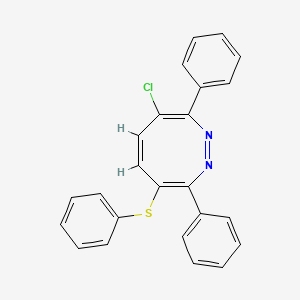
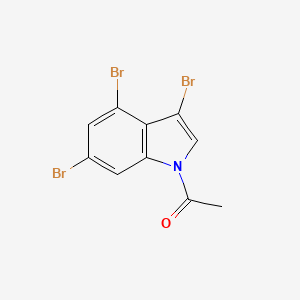
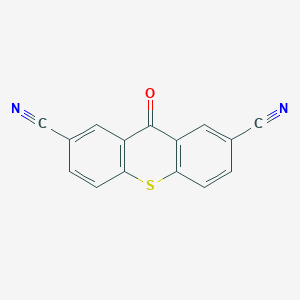
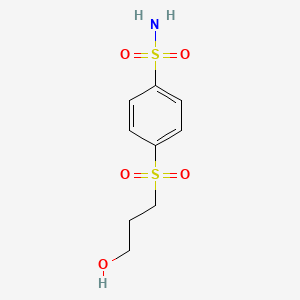
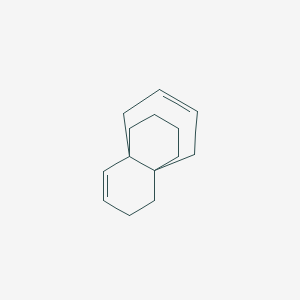
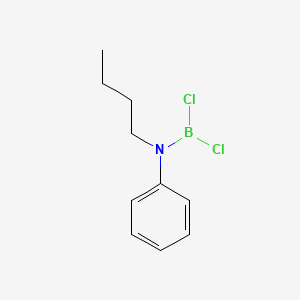
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
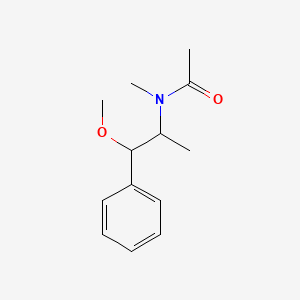
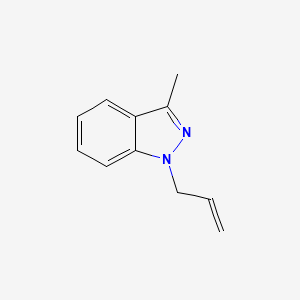
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
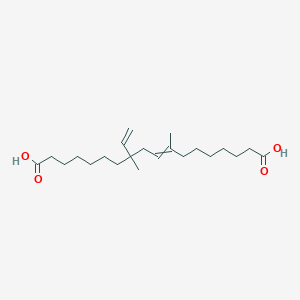
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
